molecular formula C13H7F2NO B6373581 4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95% CAS No. 1261888-57-6

4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95%

Cat. No. B6373581
CAS RN: 1261888-57-6
M. Wt: 231.20 g/mol
InChI Key: GLNPXTNXCOBNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95% (4-CFPF) is a phenolic compound used in various scientific and research applications. It is a colorless solid with a molecular weight of 219.15 g/mol and is soluble in water and organic solvents. 4-CFPF is synthesized through a multi-step process that involves the reaction of 3-fluorophenol, 3-cyano-2-fluorophenol, and sodium hydroxide. This compound has been studied for its biochemical and physiological effects and has been used in a variety of lab experiments.

Mechanism of Action

The mechanism of action of 4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95% is not fully understood. However, it is known that 4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95% acts as a proton acceptor, which allows it to act as a catalyst in various reactions. Additionally, it is believed that the compound can act as a Lewis acid, which allows it to act as a catalyst in various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95% are not well understood. However, it is known that 4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95% has been used in the synthesis of various pharmaceuticals and as a fluorescent marker in biological studies. Additionally, it has been used in the synthesis of various heterocyclic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95% in lab experiments include its low cost and its ability to act as a catalyst in various reactions. Additionally, it is a colorless solid with a molecular weight of 219.15 g/mol and is soluble in water and organic solvents. The main limitation of using 4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95% in lab experiments is that the mechanism of action is not fully understood.

Future Directions

For 4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95% research include further studies on the biochemical and physiological effects of the compound, as well as further studies on its mechanism of action. Additionally, further studies could be conducted on the synthesis of various heterocyclic compounds using 4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95% as a reagent or catalyst. Additionally, further studies could be conducted on the use of 4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95% as a fluorescent marker in biological studies. Finally, further studies could be conducted on the use of 4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95% in the synthesis of various pharmaceuticals.

Synthesis Methods

4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95% is synthesized through a multi-step process that involves the reaction of 3-fluorophenol, 3-cyano-2-fluorophenol, and sodium hydroxide. The first step involves the reaction of 3-fluorophenol and 3-cyano-2-fluorophenol in the presence of sodium hydroxide to form a diazonium salt. This diazonium salt is then reacted with an alcohol to form a phenol compound. The final step involves the reaction of the phenol compound with a base to form 4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95%.

Scientific Research Applications

4-(3-Cyano-2-fluorophenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds and as a catalyst in organic reactions. It has also been used in the synthesis of a variety of heterocyclic compounds. Additionally, it has been used in the synthesis of various pharmaceuticals and as a fluorescent marker in biological studies.

properties

IUPAC Name

2-fluoro-3-(2-fluoro-4-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-12-6-9(17)4-5-10(12)11-3-1-2-8(7-16)13(11)15/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNPXTNXCOBNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=C(C=C2)O)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684250
Record name 2,2'-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261888-57-6
Record name 2,2'-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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